

Metampicillin: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Metampicillin	
Cat. No.:	B1676330	Get Quote

Abstract

Metampicillin is a semi-synthetic penicillin antibiotic, structurally a derivative of ampicillin. It is formed by the reaction of ampicillin with formaldehyde and functions as a prodrug, hydrolyzing in the body to release the active agent, ampicillin. This guide provides a comprehensive technical overview of **Metampicillin**, including its chemical identity, synthesis, mechanism of action, and pharmacokinetic profile, with a focus on its notable biliary excretion. Due to the scarcity of specific minimum inhibitory concentration (MIC) data for **Metampicillin**, representative data for its active form, ampicillin, is provided as a reference for its antimicrobial spectrum. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Identity

Metampicillin is identified by the following chemical descriptors:



Identifier	Value
CAS Number	6489-97-0[1]
IUPAC Name	(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2- (methylideneamino)-2-phenylacetyl]amino]-7- oxo-4-thia-1-azabicyclo[3.2.0]heptane-2- carboxylic acid[2]
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₄ S[1]
Molar Mass	361.42 g⋅mol ⁻¹ [1]

Synthesis and Structure

Metampicillin is synthesized through the reaction of ampicillin with formaldehyde.[1][3] Recent NMR studies have elucidated its structure as a cyclic aminal, rather than previously proposed imine or hemiaminal structures.[4][5][6][7][8]

Experimental Protocol: Synthesis of Metampicillin

The following protocol is adapted from Reinbold et al. (2020):[7]

Materials:

- Ampicillin sodium salt
- Paraformaldehyde
- Deionized water
- Acetonitrile (MeCN)
- Formic acid
- Reversed-phase HPLC column (e.g., ACE5 C18, 100 × 21.2 mm)

Procedure:







- Prepare a 1 M aqueous solution of formaldehyde by suspending paraformaldehyde in water and heating until a clear solution is obtained.
- Dissolve ampicillin sodium salt (0.1 mmol) in deionized water.
- Add the 1 M formaldehyde solution (1 mmol, 10 equivalents) to the ampicillin solution.
- Stir the reaction mixture at room temperature for 2 hours.
- Purify the reaction mixture using reversed-phase HPLC. A gradient of 2% (v/v) acetonitrile in water (containing 0.1% v/v formic acid) to 60% (v/v) over 12 minutes is suggested.
- The major product, **Metampicillin**, can be collected and lyophilized to yield a solid product.



Reactants Formaldehyde Solution (1M) Reaction Mix and Stir Purification Reversed-Phase HPLC Lyophilization Metampicillin (Solid)

Metampicillin Synthesis Workflow

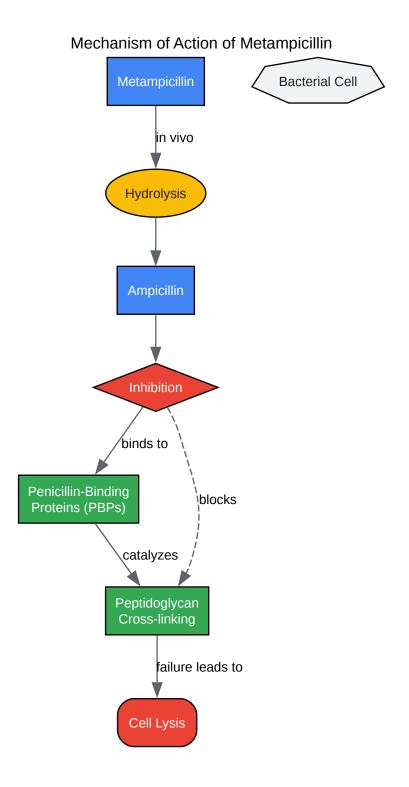
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A flowchart illustrating the synthesis of **Metampicillin**.

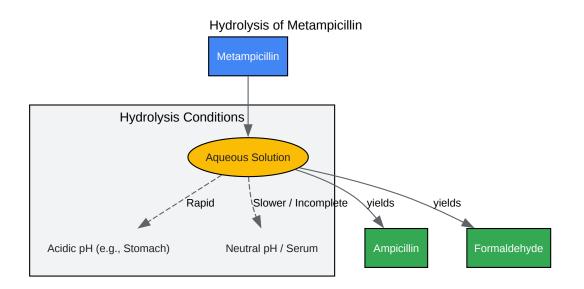
Mechanism of Action

Metampicillin is a prodrug and exerts its antibacterial effect after being hydrolyzed to ampicillin.[1][3] Ampicillin, a member of the β -lactam family of antibiotics, acts by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.









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- To cite this document: BenchChem. [Metampicillin: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676330#cas-number-and-iupac-name-for-metampicillin]

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